3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)-
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Overview
Description
3r-1-Tos-3-tos-3-pyrrolidinol is a chiral compound that belongs to the class of pyrrolidinols It is characterized by the presence of a pyrrolidine ring with hydroxyl and tosyl (tosylate) groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3r-1-Tos-3-tos-3-pyrrolidinol typically involves the hydroxylation of 1-benzoylpyrrolidine using microbial or enzymatic methods. One effective method involves the use of Aspergillus sp. for the hydroxylation process, followed by stereoselective esterification using commercial lipases . The reaction conditions include maintaining a controlled temperature and pH to ensure high enantiomeric excess and yield.
Industrial Production Methods
Industrial production of 3r-1-Tos-3-tos-3-pyrrolidinol may involve similar microbial or enzymatic processes on a larger scale. The use of bioreactors and optimized fermentation conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3r-1-Tos-3-tos-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tosyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyrrolidinol derivatives .
Scientific Research Applications
3r-1-Tos-3-tos-3-pyrrolidinol has several scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and stereoselective transformations.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3r-1-Tos-3-tos-3-pyrrolidinol involves its interaction with specific molecular targets and pathways. The hydroxyl and tosyl groups play a crucial role in its reactivity and binding affinity. The compound can act as a ligand in coordination chemistry, influencing the activity of metal centers in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
3-Pyrrolidinol: A simpler analog without the tosyl groups, used in similar applications but with different reactivity.
1-Benzoyl-3-pyrrolidinol: Another derivative with a benzoyl group, used in the synthesis of pharmaceuticals.
Pyrrolidine-2,5-diones: Compounds with similar ring structures but different functional groups, used in medicinal chemistry.
Uniqueness
3r-1-Tos-3-tos-3-pyrrolidinol is unique due to the presence of both hydroxyl and tosyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds .
Properties
CAS No. |
133034-02-3 |
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Molecular Formula |
C18H21NO5S2 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
[(3R)-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H21NO5S2/c1-14-3-7-17(8-4-14)25(20,21)19-12-11-16(13-19)24-26(22,23)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3/t16-/m1/s1 |
InChI Key |
YLPLVVAXXZWTIR-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H](C2)OS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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